molecular formula C13H15NO3 B12672269 Methyl (E)-2-((2-methyl-1-oxo-2-butenyl)amino)benzoate CAS No. 84604-40-0

Methyl (E)-2-((2-methyl-1-oxo-2-butenyl)amino)benzoate

Cat. No.: B12672269
CAS No.: 84604-40-0
M. Wt: 233.26 g/mol
InChI Key: XTTVYPWUDNSTFW-RUDMXATFSA-N
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Description

Methyl (E)-2-((2-methyl-1-oxo-2-butenyl)amino)benzoate is an aromatic ester derivative featuring a benzoate backbone substituted with an (E)-configured α,β-unsaturated ketone group. Its structure includes a methyl ester at the carboxyl position and a 2-methyl-1-oxo-2-butenylamine moiety at the ortho position of the benzene ring. This compound is of interest in organic synthesis and materials science due to its conjugated system, which may impart unique photophysical or bioactive properties .

Structural studies of this compound and analogs often employ X-ray crystallography, with software such as SHELX and SIR97 used for refinement and analysis . Its synthesis typically involves condensation reactions between substituted amines and activated esters, as seen in related compounds .

Properties

CAS No.

84604-40-0

Molecular Formula

C13H15NO3

Molecular Weight

233.26 g/mol

IUPAC Name

methyl 2-[[(E)-2-methylbut-2-enoyl]amino]benzoate

InChI

InChI=1S/C13H15NO3/c1-4-9(2)12(15)14-11-8-6-5-7-10(11)13(16)17-3/h4-8H,1-3H3,(H,14,15)/b9-4+

InChI Key

XTTVYPWUDNSTFW-RUDMXATFSA-N

Isomeric SMILES

C/C=C(\C)/C(=O)NC1=CC=CC=C1C(=O)OC

Canonical SMILES

CC=C(C)C(=O)NC1=CC=CC=C1C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (E)-2-((2-methyl-1-oxo-2-butenyl)amino)benzoate typically involves the esterification of benzoic acid derivatives with appropriate alcohols under acidic conditions. The reaction can be catalyzed by strong acids such as sulfuric acid or hydrochloric acid. The process may also involve the use of dehydrating agents to drive the reaction to completion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. Purification steps such as distillation or recrystallization are often employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl (E)-2-((2-methyl-1-oxo-2-butenyl)amino)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to alcohols or amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

    Chemistry: It can be used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound may have biological activity and could be studied for its effects on biological systems.

    Medicine: Potential pharmaceutical applications include its use as a precursor for drug development.

    Industry: It may be used in the production of fragrances, flavors, or other industrial chemicals.

Mechanism of Action

The mechanism by which Methyl (E)-2-((2-methyl-1-oxo-2-butenyl)amino)benzoate exerts its effects depends on its interaction with molecular targets. The compound may interact with enzymes, receptors, or other proteins, leading to changes in cellular processes. The specific pathways involved would require further research to elucidate.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The following compounds share the methyl 2-aminobenzoate core but differ in substituents, influencing their physicochemical and functional properties:

a) Methyl 2-{[(2E)-3-(4-methylphenyl)-2-propenoyl]amino}benzoate
  • Structure: Differs by the substitution of the 2-methyl-1-oxo-2-butenyl group with a 4-methylphenyl-propenoyl group.
  • Applications in optoelectronics are hypothesized due to extended conjugation .
b) Ethyl 2-methoxybenzoate
  • Structure: Replaces the amino-ketone substituent with a methoxy group and uses an ethyl ester.
  • Impact: The methoxy group increases electron density on the benzene ring, altering solubility in polar solvents (e.g., ethanol) and reducing reactivity in condensation reactions. Widely used as a flavoring agent, regulated by JECFA and FCC standards .
c) (E)-Methyl 2-(3-(naphthalen-2-yl)but-2-enamido)benzoate
  • Structure : Features a bulky naphthalen-2-yl substituent instead of 2-methyl.
  • Impact: The naphthyl group significantly lowers solubility in common solvents (e.g., ethanol) but may enhance binding affinity in biological systems due to hydrophobic interactions. Used in pharmaceutical intermediates .
d) Methyl 2-benzoylamino-3-oxobutanoate
  • Structure: A β-ketoester analog with a benzoylamino group.
  • Impact : The β-ketoester moiety increases susceptibility to nucleophilic attack, making it a versatile precursor in heterocycle synthesis (e.g., pyrazoles). Synthesized via PTSA-catalyzed condensation .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight Substituent Melting Point (°C) Solubility in Ethanol Key Applications
Methyl (E)-2-((2-methyl-1-oxo-2-butenyl)amino)benzoate C₁₃H₁₅NO₃ 233.26 2-methyl-1-oxo-2-butenyl Not reported Moderate Organic synthesis
Methyl 2-{[(2E)-3-(4-methylphenyl)propenoyl]amino}benzoate C₁₈H₁₇NO₃ 295.33 4-methylphenyl-propenoyl 160–162 Low Materials science
Ethyl 2-methoxybenzoate C₁₀H₁₂O₃ 180.20 Methoxy 15–17 High Flavoring agent
(E)-Methyl 2-(3-(naphthalen-2-yl)but-2-enamido)benzoate C₂₂H₁₉NO₃ 345.39 Naphthalen-2-yl 135–137 Very low Pharmaceuticals
Methyl 2-benzoylamino-3-oxobutanoate C₁₂H₁₃NO₄ 235.24 Benzoylamino, β-ketoester 98–100 High Heterocycle synthesis

Research Findings and Trends

Substituent Effects on Solubility: Aliphatic substituents (e.g., 2-methyl) improve solubility in ethanol compared to aromatic groups (e.g., naphthyl or 4-methylphenyl), which induce steric hindrance and reduce polarity . Ethyl 2-methoxybenzoate’s high solubility is attributed to its small, polar methoxy group, making it suitable for food-grade applications .

Reactivity and Synthetic Utility: Compounds with α,β-unsaturated ketone groups (e.g., the target compound) undergo Michael addition or cyclization reactions, enabling diverse derivatization . β-Ketoesters (e.g., Methyl 2-benzoylamino-3-oxobutanoate) are preferred for constructing nitrogen-containing heterocycles due to their bifunctional reactivity .

Crystallographic Insights :

  • SHELX-refined structures reveal that aromatic substituents (e.g., 4-methylphenyl) enhance molecular packing efficiency, whereas aliphatic groups introduce disorder in crystal lattices .

Biological and Industrial Applications :

  • Naphthalen-2-yl derivatives show promise in drug discovery due to enhanced hydrophobic interactions with biological targets .
  • The target compound’s conjugates are under investigation for pesticidal activity, akin to tribenuron methyl ester and diclofop-methyl .

Biological Activity

Methyl (E)-2-((2-methyl-1-oxo-2-butenyl)amino)benzoate, an organic compound classified as an ester, has garnered attention for its potential biological activities. This compound is characterized by a unique structure that includes a benzoate group and an amino group attached to a butenyl chain. Understanding its biological activity is crucial for exploring its applications in various fields, including pharmaceuticals and agriculture.

  • Molecular Formula : C13H15NO3
  • Molecular Weight : 233.26 g/mol
  • IUPAC Name : methyl 2-[[(E)-2-methylbut-2-enoyl]amino]benzoate
  • CAS Number : 84604-40-0

The biological activity of this compound is believed to involve interactions with various molecular targets, including enzymes and receptors. These interactions can lead to significant changes in cellular processes, although specific pathways remain to be fully elucidated through further research.

Biological Activities

Research indicates that this compound may exhibit several biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties, making it a candidate for further investigation in the development of antimicrobial agents.
  • Cytotoxic Effects : In vitro studies have indicated potential cytotoxicity against various human tumor cell lines. This suggests possible applications in cancer therapy, although specific mechanisms and efficacy need further exploration.
  • Enzyme Inhibition : The compound has been studied for its ability to inhibit digestive enzymes such as α-glucosidase and lipase, which are critical in carbohydrate metabolism. This inhibition could have implications for managing diabetes and obesity.

Case Studies

Several studies have explored the biological activity of related compounds, providing insights into the potential effects of this compound:

  • Antidiabetic Properties : A study on similar benzoic acid derivatives demonstrated significant inhibition of α-glucosidase with IC50 values ranging from 28.32 to 55.8 µM, indicating that modifications at the benzoic acid nucleus can enhance enzyme inhibition .
  • Cytotoxicity Assessment : Research on thiosemicarbazone derivatives showed varying degrees of cytotoxicity against human tumor cell lines, highlighting the importance of structural modifications in enhancing biological activity . Such findings may parallel the effects observed with this compound.

Table of Biological Activities

Activity TypeDescriptionReference
AntimicrobialPotential antimicrobial effects
CytotoxicityIn vitro cytotoxic effects against tumor cells
Enzyme InhibitionInhibition of α-glucosidase and lipase

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